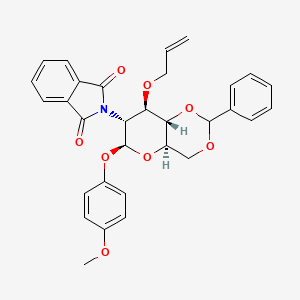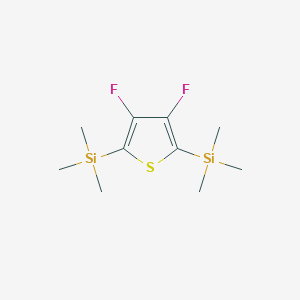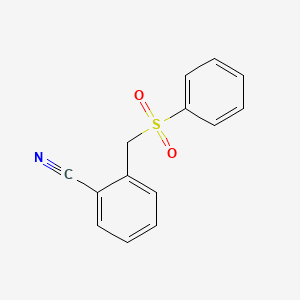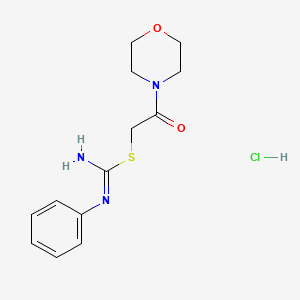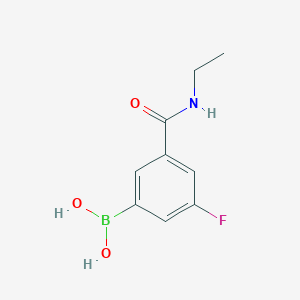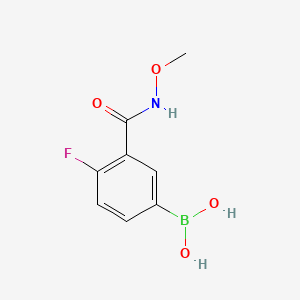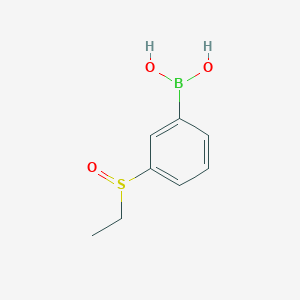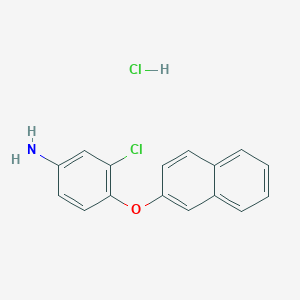
3-Chloro-4-(2-naphthyloxy)aniline hydrochloride
Descripción general
Descripción
3-Chloro-4-(2-naphthyloxy)aniline hydrochloride, also known as CNH, is an organic compound that is widely used in scientific research. It is a derivative of aniline, which is a colorless, volatile, flammable liquid that is used in the manufacture of dyes, drugs, and perfumes. CNH is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Catalytic Methods in Synthesis
Arylamides, similar in structure to 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride, are significant in producing organic azo pigments, medicines, and pesticides. The study by Shteinberg (2022) highlights the catalytic methods for synthesizing such compounds, which can inform processes involving this compound.
Intermediate in Drug Synthesis
Compounds closely related to this compound, like 1-chloro-3-(1-naphthyloxy)-2-propanol, are intermediates in synthesizing beta-adrenergic blocking agents and antihypertensive drugs. Kapoor et al. (2003) reported methods for obtaining these compounds in optically pure forms, indicating the relevance of similar compounds in pharmaceutical synthesis. (Kapoor et al., 2003)
Green Synthesis Methodology
Dhakane et al. (2014) explored the green synthesis of 1,3-oxazine derivatives using anilines. This research demonstrates the environmentally friendly approach to synthesizing compounds related to this compound. (Dhakane et al., 2014)
Biotransformation Studies
Studies on biotransformation, such as those by Kolar and Schlesiger (1975), can provide insights into the metabolism and transformation of compounds like this compound. (Kolar & Schlesiger, 1975)
Polymer Chemistry Applications
Compounds like this compound can be useful in polymer chemistry. Chung et al. (2001) discussed the copolymerization of similar anilines, indicating potential applications in creating new materials. (Chung et al., 2001)
Synthesis of Antibacterial Agents
Compounds synthesized from similar structures, like those studied by Sakram et al. (2020), can possess antibacterial properties, suggesting potential applications for this compound in developing new antimicrobial agents. (Sakram et al., 2020)
Mecanismo De Acción
and a molecular weight of 306.19 . The presence of an aniline group (a phenyl group attached to an amino group) suggests that it could potentially interact with biological systems through hydrogen bonding or ionic interactions. The naphthyl and chloro groups could be involved in hydrophobic interactions or halogen bonding, respectively.
Remember, safety first! Always follow appropriate safety guidelines when handling chemical compounds in a lab setting .
Análisis Bioquímico
Biochemical Properties
3-Chloro-4-(2-naphthyloxy)aniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular activities, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The distribution pattern of this compound is crucial for understanding its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall function within the cell .
Propiedades
IUPAC Name |
3-chloro-4-naphthalen-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO.ClH/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14;/h1-10H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWSFTDVGYDYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


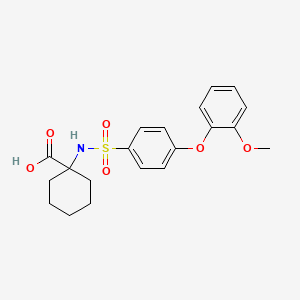
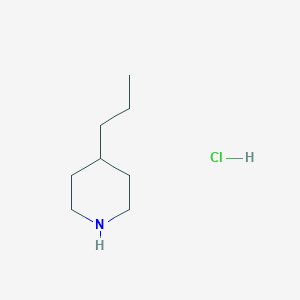
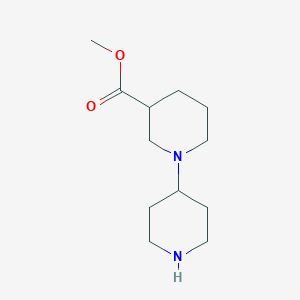
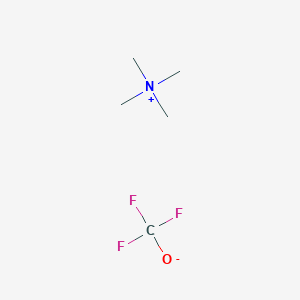
![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)
